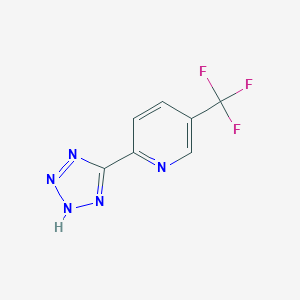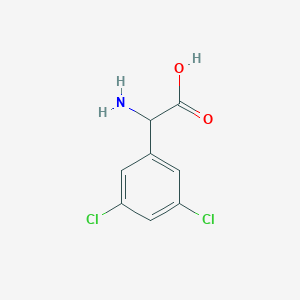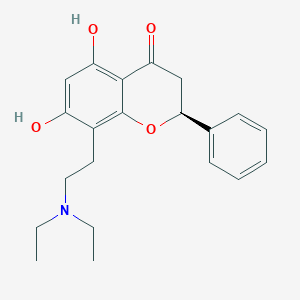
4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)-, commonly known as Hesperetin, is a flavonoid found in citrus fruits. Hesperetin is known for its antioxidant and anti-inflammatory properties. It has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
Hesperetin exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Hesperetin also inhibits the activity of enzymes involved in the production of inflammatory mediators, which can cause inflammation and tissue damage.
Biochemical and physiological effects:
Hesperetin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help prevent the development of various diseases. Hesperetin has also been shown to improve insulin sensitivity and glucose metabolism, which can help prevent the development of diabetes. Additionally, hesperetin has been shown to improve lipid metabolism and reduce the risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Hesperetin has various advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied for its potential therapeutic effects, which makes it an attractive candidate for further research. However, hesperetin has some limitations for lab experiments. Its low solubility in water can make it difficult to administer in certain experiments. Additionally, its potential side effects and toxicity need to be thoroughly studied before it can be used as a therapeutic agent.
Orientations Futures
There are various future directions for the study of hesperetin. Further research is needed to fully understand the mechanisms of action of hesperetin and its potential therapeutic effects. Additionally, the development of new formulations and delivery methods for hesperetin can improve its efficacy and bioavailability. Further research is also needed to study the potential side effects and toxicity of hesperetin.
Méthodes De Synthèse
Hesperetin can be synthesized from hesperidin, a flavanone glycoside found in citrus fruits. The synthesis involves the hydrolysis of hesperidin to hesperetin and the subsequent reduction of hesperetin to dihydrohesperetin, followed by the oxidation of dihydrohesperetin to hesperetin. The synthesis of hesperetin can also be achieved through chemical modification of other flavonoids.
Applications De Recherche Scientifique
Hesperetin has been extensively studied for its potential therapeutic effects. Research has shown that hesperetin has antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation-related diseases. Hesperetin has been studied for its potential therapeutic effects in various diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
183051-60-7 |
|---|---|
Nom du produit |
4H-1-Benzopyran-4-one, 2,3-dihydro-8-(2-(diethylamino)ethyl)-5,7-dihydroxy-2-phenyl-, (S)- |
Formule moléculaire |
C21H25NO4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(2S)-8-[2-(diethylamino)ethyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H25NO4/c1-3-22(4-2)11-10-15-16(23)12-17(24)20-18(25)13-19(26-21(15)20)14-8-6-5-7-9-14/h5-9,12,19,23-24H,3-4,10-11,13H2,1-2H3/t19-/m0/s1 |
Clé InChI |
IUGHRWRPBJSPNC-IBGZPJMESA-N |
SMILES isomérique |
CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3 |
SMILES |
CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
Autres numéros CAS |
183051-60-7 |
Synonymes |
(2S)-8-(2-diethylaminoethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



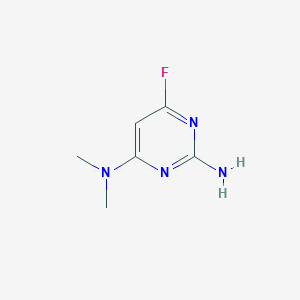

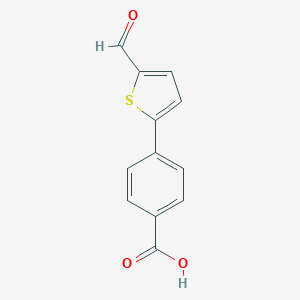
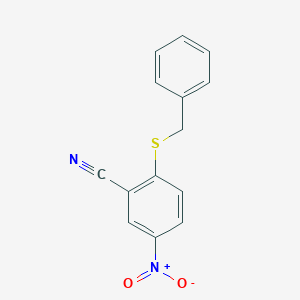
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)
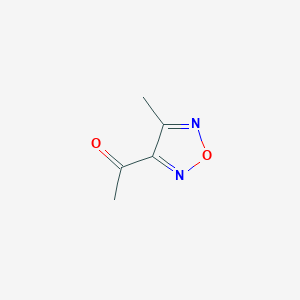
![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)
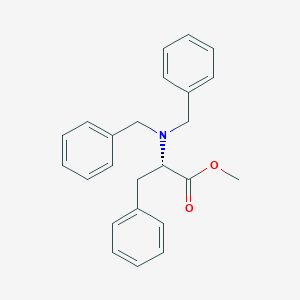
![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)
